[3H]Dpcpx [3H]Dpcpx
Brand Name: Vulcanchem
CAS No.:
VCID: VC14489857
InChI: InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T
SMILES:
Molecular Formula: C16H24N4O2
Molecular Weight: 312.42 g/mol

[3H]Dpcpx

CAS No.:

Cat. No.: VC14489857

Molecular Formula: C16H24N4O2

Molecular Weight: 312.42 g/mol

* For research use only. Not for human or veterinary use.

[3H]Dpcpx -

Specification

Molecular Formula C16H24N4O2
Molecular Weight 312.42 g/mol
IUPAC Name 8-cyclopentyl-1,3-bis(1,3-ditritiopropyl)-7H-purine-2,6-dione
Standard InChI InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T
Standard InChI Key FFBDFADSZUINTG-LEZITTIZSA-N
Isomeric SMILES [3H]CCC([3H])N1C2=C(C(=O)N(C1=O)C([3H])CC[3H])NC(=N2)C3CCCC3
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

Introduction

Pharmacological Profile of [3H]DPCPX

Receptor Selectivity and Binding Affinity

[3H]DPCPX exhibits nanomolar affinity for adenosine A1 receptors, with dissociation constants (KdK_d) ranging from 50 to 190 pM across species and tissues . Competitive binding assays reveal a KiK_i of 0.45 nM at rat adipocyte A1 receptors, compared to 330 nM at human platelet A2 receptors, underscoring its A1 selectivity . This specificity enables precise mapping of A1 receptor populations without interference from other adenosine receptor subtypes.

Functional Antagonism

In functional studies, DPCPX competitively inhibits adenosine-induced responses. For example, in rat ventricular myocytes, DPCPX shifts the concentration-response curve of the A1 agonist RR-PIA rightward with a KBK_B of 0.15 nM, aligning closely with radioligand binding data . Such concordance between binding and functional assays validates its utility in quantifying receptor occupancy and efficacy.

Radioligand Binding Characteristics

Saturation and Kinetic Analyses

Saturation binding experiments in bovine brain membranes demonstrate a KdK_d of 0.48 nM and a maximal binding capacity (BmaxB_{max}) of 40,000 sites per cell in intact rat ventricular myocytes . Subcellular fractionation of hippocampal nerve terminals reveals enriched A1 receptor density in Percoll-purified membranes (Bmax=1,839±52fmol/mg proteinB_{max} = 1,839 \pm 52 \, \text{fmol/mg protein}) compared to total hippocampal membranes (984±31fmol/mg protein984 \pm 31 \, \text{fmol/mg protein}) . These findings highlight the ligand’s sensitivity in detecting receptor localization at synaptic sites.

Table 1: [3H]DPCPX Binding Parameters Across Tissues

Tissue/SpeciesKdK_d (nM)BmaxB_{max} (fmol/mg protein)Reference
Rat ventricular myocytes0.4840,000 sites/cell
Bovine brain membranes0.05–0.191,200–1,800
Hippocampal nerve terminals0.481,839 ± 52

Membrane Permeability and Localization

Applications in Neuroscience Research

Modulation of Neurotransmitter Release

A1 receptors inhibit glutamate release via presynaptic mechanisms. In rat hippocampal synaptosomes, [3H]DPCPX binding correlates with adenosine’s suppression of NMDA receptor activity, mediated by reduced calcium influx through N- and P/Q-type channels . This regulatory role underscores adenosine’s neuroprotective effects during ischemic stress.

Receptor Reserve and Signaling Efficiency

The existence of a presynaptic A1 receptor reserve is evidenced by [3H]DPCPX binding sites outside active zones . This reserve enables robust inhibition of neurotransmitter release even at low receptor occupancy, explaining adenosine’s potent anticonvulsant and sedative actions.

Methodological Considerations

Binding Assay Protocols

Typical assays incubate tissues with 0.25–5 nM [3H]DPCPX at 37°C for 1 hour, using 1 mM theophylline to define nonspecific binding (10–40% of total) . Filtration through polyethyleneimine-treated GF/B filters and scintillation counting yield reproducible results, with intra-assay variability <15% .

Competition Experiments

Competition curves with agonists like RR-PIA reveal shallow slopes (Hill coefficients <1), suggesting receptor heterogeneity or allosteric modulation . In contrast, antagonists such as xanthine amine congener (XAC) exhibit steep competition, consistent with competitive inhibition .

Comparative Analysis with Other Radioligands

Advantages Over Classical Ligands

Compared to nonselective ligands like [3H]theophylline (Kd=10μMK_d = 10 \, \mu \text{M}), [3H]DPCPX offers 10,000-fold higher A1 affinity . Its lower nonspecific binding (<1% at KdK_d) surpasses older agonists (e.g., [3H]CHA), which exhibit higher lipophilicity and nonspecific uptake .

Table 2: Comparison of Adenosine Receptor Radioligands

LigandReceptor SubtypeKdK_d (nM)Nonspecific BindingSelectivity (A1:A2)
[3H]DPCPXA10.05–0.48<1%>700:1
[3H]CHAA10.6–1.220–30%50:1
[3H]CGS 21680A2A15–3010–15%1:>1,000

Limitations and Alternatives

While [3H]DPCPX is ideal for A1 studies, A2A receptor research requires ligands like [3H]CGS 21680. Additionally, its tritium label limits spatial resolution in autoradiography compared to fluorine-18 analogs.

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